molecular formula C7H14N4O6 B10777613 C-(1-Azido-alpha-D-glucopyranosyl) formamide

C-(1-Azido-alpha-D-glucopyranosyl) formamide

Cat. No.: B10777613
M. Wt: 250.21 g/mol
InChI Key: LAKOUYZWWLMCSL-JBFGQTLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-(1-Azido-Alpha-D-Glucopyranosyl) Formamide is an organic compound belonging to the class of C-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via a C-glycosidic bond

Preparation Methods

The synthesis of C-(1-Azido-Alpha-D-Glucopyranosyl) Formamide involves several steps. One reported method includes the use of ®-methyleneoxazolidinone linked to peracetylated iodosugars under promoted radical additions . The reaction conditions typically involve specific enzymes to optimize the reaction conditions, substrate specificity, and enzymatic properties . Industrial production methods are still under research, focusing on optimizing yield and reducing environmental impact.

Chemical Reactions Analysis

C-(1-Azido-Alpha-D-Glucopyranosyl) Formamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C7H14N4O6

Molecular Weight

250.21 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[amino(hydroxy)methyl]-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C7H14N4O6/c8-6(16)7(10-11-9)5(15)4(14)3(13)2(1-12)17-7/h2-6,12-16H,1,8H2/t2-,3-,4+,5-,6?,7+/m1/s1

InChI Key

LAKOUYZWWLMCSL-JBFGQTLDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@](O1)(C(N)O)N=[N+]=[N-])O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)(C(N)O)N=[N+]=[N-])O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.